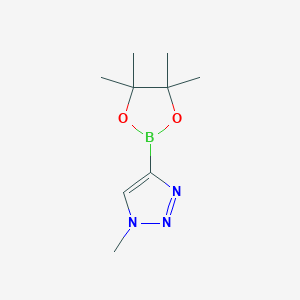

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole

描述

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is a boron-containing heterocyclic compound It is characterized by the presence of a triazole ring substituted with a methyl group and a dioxaborolane moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole typically involves the following steps:

Formation of the Triazole Ring:

Introduction of the Dioxaborolane Group: The dioxaborolane moiety can be introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a suitable catalyst such as palladium.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

化学反应分析

Types of Reactions: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borates.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Coupling Reactions: The dioxaborolane group can undergo Suzuki-Miyaura coupling with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Boronic acids or borates.

Substitution: Substituted triazoles.

Coupling Reactions: Biaryl or vinyl-aryl compounds.

科学研究应用

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Materials Science: Utilized in the development of new materials with unique properties, such as polymers and electronic materials.

Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

作用机制

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole depends on its application:

In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.

In Medicinal Chemistry: May interact with specific enzymes or receptors, modulating their activity.

In Materials Science: Contributes to the formation of stable structures with desired electronic or mechanical properties.

相似化合物的比较

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other boron-containing heterocycles. Its ability to undergo “click chemistry” reactions makes it a versatile building block in synthetic chemistry.

生物活性

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is a boron-containing compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes a triazole ring and a dioxaborolane moiety. Research into its biological properties is essential for understanding its applications in medicinal chemistry and drug development.

- IUPAC Name : this compound

- Molecular Formula : C9H16BN3O2

- Molecular Weight : 209.05 g/mol

- CAS Number : 1423123-94-7

- Appearance : Off-white to yellow crystalline solid

- Melting Point : 62°C to 65°C

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar triazole compounds showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- The incorporation of the dioxaborolane moiety may enhance the compound's interaction with microbial targets.

Anticancer Potential

Research has suggested that triazole derivatives can act as inhibitors of certain kinases involved in cancer progression. Notably:

- The compound has been explored as a potential inhibitor for c-Met kinase, which plays a crucial role in tumor growth and metastasis .

- In vitro studies have shown that modifications in the triazole structure can lead to enhanced cytotoxicity against cancer cell lines.

The biological activity of this compound may be attributed to:

- Boron Coordination : The presence of boron in the dioxaborolane structure allows for unique interactions with biomolecules such as nucleic acids and proteins.

- Triazole Ring : The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing enzyme activity and cellular signaling pathways.

Case Studies

Applications in Drug Development

The biological activities of this compound suggest several potential applications:

- Antimicrobial Agents : Due to its demonstrated antimicrobial properties, it could be developed into new antibiotics.

- Anticancer Drugs : Its ability to inhibit cancer-related kinases positions it as a candidate for cancer therapy.

- Chemical Biology Tools : The unique boron-containing structure may serve as a valuable tool in chemical biology for studying protein interactions.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A representative procedure involves reacting an aryl halide with the boronic ester derivative under inert conditions. For example, in a microwave-assisted reaction, the compound was coupled with aryl halides using Pd(PPh₃)₄ as the catalyst, NaHCO₃ as the base, and a THF/H₂O solvent system. Purification by flash column chromatography (e.g., MeOH/DCM gradients) yields the product .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry (MS), and X-ray crystallography. For crystallographic analysis, the SHELX software suite is widely used to refine crystal structures, leveraging high-resolution diffraction data to resolve bond lengths and angles . Purity is assessed via gas chromatography (GC), with ≥97% purity commonly reported .

Q. What are the recommended handling and storage protocols for this boronic ester?

The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C in amber glass containers to prevent boronic ester hydrolysis. Reactions should be conducted in anhydrous solvents, and purity checks via GC are critical before use in sensitive coupling reactions .

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized when using this compound as a boronic ester reagent?

Optimization strategies include:

- Catalyst screening : Testing Pd catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) to enhance turnover.

- Solvent systems : Evaluating polar aprotic solvents (e.g., DMF, DMSO) for solubility or biphasic systems (THF/H₂O) for phase-transfer efficiency.

- Reaction conditions : Microwave irradiation (140°C, 30 min) significantly reduces reaction time compared to traditional heating . Contradictions in yields may arise from trace moisture or oxygen; thus, rigorous degassing and drying of solvents are essential .

Q. What role does this compound play in medicinal chemistry or drug discovery?

It serves as a key intermediate in synthesizing kinase inhibitors (e.g., TRK inhibitors) and bioactive heterocycles. For example, it was used in a multi-step synthesis of WNT signaling inhibitors, where the boronic ester enabled efficient coupling to aryl halides in the presence of Pd catalysts. The steric bulk of the tetramethyl dioxaborolane group improves stability during iterative coupling steps .

Q. How can mechanistic studies elucidate its reactivity in cross-coupling reactions?

Mechanistic insights can be gained through:

- Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated analogs to identify rate-determining steps.

- Computational modeling : Density functional theory (DFT) studies to map transition states and evaluate steric effects from the tetramethyl groups.

- Competition experiments : Testing reactivity against other boronic esters to assess electronic and steric influences .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies may arise from impurities or isomerization. Solutions include:

- Repurification : Re-crystallization or HPLC to isolate active isomers.

- Control experiments : Testing the boronic ester’s stability under biological assay conditions (e.g., pH, temperature).

- Structure-activity relationship (SAR) studies : Systematically modifying the triazole core to correlate structural features with activity .

Q. Methodological Tables

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Table 2: Key Characterization Data

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.12 (s, 1H, triazole), 7.85 (s, 1H) | |

| Melting Point | 62–65°C | |

| X-ray Diffraction | Space group P2₁/c, R-factor < 0.05 |

属性

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-13(5)12-11-7/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQTIYNOZRXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423123-94-7 | |

| Record name | 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。